TDFA

PAD4 isozyme selectivity citrullination haloacetamidine inhibitor

TDFA (Thr-Asp-F-amidine) is a covalent, irreversible PAD4 inhibitor achieving ≥15-fold selectivity over PAD1 and ≥50-fold over PAD2/PAD3. This overcomes the pan-PAD inhibition limitations of Cl-amidine and the transient effects of reversible inhibitors like GSK484. Its sustained target engagement is validated for long-term epigenetic and NETosis assays, and biotin-TDFA enables unambiguous PAD4 interactome profiling. Supplied as a trifluoroacetate salt with verified solubility for cell-based and in vivo studies.

Molecular Formula C17H29FN6O7
Molecular Weight 448.4 g/mol
Cat. No. B15606691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDFA
Molecular FormulaC17H29FN6O7
Molecular Weight448.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H29FN6O7/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28)/t8-,10+,11+,14+/m1/s1
InChIKeySOZMHIJABUOUSN-ORMVGFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDFA (Thr-Asp-F-amidine): A PAD4-Selective Irreversible Inhibitor for Targeted Citrullination Research


TDFA (Thr-Asp-F-amidine) is a tripeptide fluoroacetamidine analog rationally designed as a selective, irreversible inhibitor of protein arginine deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the post-translational conversion of peptidyl-arginine to peptidyl-citrulline [1]. Originally identified through a 264-member haloacetamidine-containing library screen, TDFA was engineered to overcome the pan-PAD inhibition profile of its predecessor Cl-amidine, achieving markedly enhanced isozyme selectivity while retaining covalent target engagement at the PAD4 active-site Cys645 residue [1]. The compound is supplied as a trifluoroacetate salt (CAS 1345019-64-8, molecular formula C₁₇H₂₉FN₆O₇·xCF₃COOH, MW 448.5 g/mol) with ≥98% purity by HPLC and is soluble in DMSO (33 mg/mL), DMF (33 mg/mL), and aqueous PBS (10 mg/mL) .

Why Pan-PAD Inhibitors and Reversible PAD4 Ligands Cannot Replace TDFA in PAD4-Specific Research


PAD4-driven citrullination has been mechanistically implicated in neutrophil extracellular trap (NET) formation, inflammatory gene regulation, and tumor progression, yet the PAD enzyme family comprises five isozymes (PAD1–4, PAD6) with distinct tissue distributions and disease contributions [1]. Widely available pan-PAD inhibitors such as Cl-amidine (PAD4 IC₅₀ = 5.9 µM) and F-amidine (PAD4 IC₅₀ = 22 µM) inhibit multiple PAD isozymes with comparable or even preferential potency toward PAD1, precluding isozyme-specific functional dissection [1]. Similarly, newer reversible PAD4 inhibitors (GSK484, BMS-P5, JBI-589) lack the covalent, irreversible binding mode that confers sustained target suppression beyond the pharmacokinetic exposure window [2]. A user whose experimental readout depends on unambiguous attribution of phenotype to PAD4 – rather than to PAD1, PAD2, or PAD3 – therefore cannot substitute a generic pan-PAD or reversibly binding tool for TDFA without risking off-isozyme confounding or transient inhibition artifacts.

Quantitative Differentiation Evidence for TDFA Against Closest PAD4 Inhibitor Comparators


Isozyme Selectivity: TDFA Achieves ≥15-Fold PAD4 Preference Versus Cl-Amidine's Pan-PAD Profile

In a direct head-to-head enzymatic assay performed within a single study, TDFA demonstrated ≥15-fold selectivity for PAD4 over PAD1 and ≥50-fold selectivity over PAD2 and PAD3, whereas the parent compound Cl-amidine exhibited no PAD4 preference and instead favored PAD1 (fold-selectivity for PAD4 = 1.0; fold-selectivity for PAD1 = 0.4, indicating a 2.5-fold preference for PAD1 over PAD4). F-amidine likewise showed a pan-PAD profile with fold-selectivity for PAD4 of 1.0 and comparable potency across PAD1 (30 µM) and PAD2 (51 µM) [1]. The structurally related Thr-Asp-Cl-amidine (TDCA) lost PAD4 selectivity, exhibiting potent dual PAD1/PAD4 inhibition (fold-selectivity = 1.1 for PAD4) [1].

PAD4 isozyme selectivity citrullination haloacetamidine inhibitor

PAD4 Inhibitory Potency: TDFA Outperforms Cl-Amidine and F-Amidine by 2.6- to 10-Fold

The PAD4 IC₅₀ of TDFA (2.3 ± 0.2 µM) represents an approximately 2.6-fold improvement over Cl-amidine (5.9 ± 0.3 µM) and an approximately 10-fold improvement over F-amidine (22 ± 2.1 µM), all measured under identical assay conditions in the same study [1]. Notably, the chloro-analog TDCA exhibited a PAD4 IC₅₀ of 3.4 ± 0.5 µM, which is not significantly different from TDFA but lacks the PAD4 selectivity advantage [1]. Among competing PAD4-selective chemotypes developed subsequently, GSK484 achieves an IC₅₀ of 50 nM in the absence of calcium, but this potency drops 5-fold to 250 nM in the presence of 2 mM calcium, reflecting calcium-dependent conformational sensitivity [2].

PAD4 IC50 enzyme inhibition potency structure-activity relationship

Kinetic Inactivation Efficiency: TDFA (kinact/KI = 26,000 M⁻¹min⁻¹) Doubles Cl-Amidine's PAD4 Inactivation Rate

Kinetic analysis of irreversible inactivation reveals that TDFA inactivates PAD4 with a second-order rate constant (kinact/KI) of 26,000 M⁻¹min⁻¹, which is 2-fold higher than Cl-amidine's kinact/KI of 13,000 M⁻¹min⁻¹ for PAD4 [1]. Critically, Cl-amidine's inactivation efficiency is actually highest against PAD1 (kinact/KI = 37,000 M⁻¹min⁻¹), consistent with its pan-PAD profile, whereas TDFA's kinact/KI values for off-target PADs are substantially lower: PAD1 = 1,700, PAD2 = 500, and PAD3 = 400 M⁻¹min⁻¹, providing 15- to 65-fold kinetic discrimination [1]. The KI of TDFA for PAD4 (16 ± 10 µM) is also approximately 11-fold tighter than Cl-amidine's KI for PAD4 (180 ± 33 µM), indicating stronger initial binding affinity prior to covalent bond formation [1].

kinact/KI covalent inhibitor efficiency irreversible inactivation kinetics

Irreversible Covalent Mechanism Confers Sustained PAD4 Inhibition Independent of Washout, Unlike Reversible Inhibitors (GSK484, JBI-589, BMS-P5)

TDFA acts through an irreversible covalent mechanism: the active-site nucleophile Cys645 of PAD4 attacks the electrophilic carbon of the fluoroacetamidine warhead, forming a stable covalent adduct that permanently inactivates the enzyme [1]. This mechanism was confirmed by solving the crystal structure of the PAD4·TDFA complex, which revealed specific interactions between the Thr-Asp peptide scaffold and residues Q346, R374, and R639 of PAD4 that rationalize the isozyme selectivity [1]. In contrast, the three most prominent alternative PAD4 inhibitors – GSK484 (IC₅₀ = 50 nM), JBI-589 (IC₅₀ = 122 nM), and BMS-P5 (IC₅₀ = 98 nM) – are all reversible or non-covalent binders whose target engagement is governed by equilibrium occupancy and dissipates upon compound washout or metabolic clearance [2].

covalent irreversible inhibitor PAD4 active site Cys645 target engagement persistence

Cellulo PAD4 Inhibition and ABPP Probe Utility: TDFA Is Active in Cells and Convertible to a PAD4-Selective Activity-Based Probe

Jones et al. explicitly demonstrated that TDFA is active in cells and can be used to inhibit PAD4 activity in cellulo [1]. In a functional cellular context, TDFA (10 nM) significantly decreased CXCL1-induced neutrophil adhesion to HUVECs, reduced β2-integrin expression, and suppressed F-actin polymerization in dHL-60 cells [2]. Furthermore, the authors converted TDFA into biotin-TDFA, a PAD4-selective activity-based protein profiling (ABPP) probe that selectively isolates purified PAD4 in vitro, enabling target-engagement verification and PAD4-specific chemoproteomic profiling [1]. No equivalent ABPP probe conversion has been demonstrated for the reversible inhibitors GSK484, JBI-589, or BMS-P5, which lack the covalent attachment chemistry required for such probe design.

cellulo PAD4 inhibition activity-based protein profiling biotin-TDFA ABPP probe

In Vivo Proof-of-Concept: TDFA Attenuates LPS-Induced Acute Lung Injury and Improves Survival in a Murine Model

In an LPS-induced acute lung injury (ALI) mouse model, TDFA administration efficiently decreased the severity of lung edema, attenuated pulmonary injury severity, and improved the survival rate following lethal LPS challenge [1]. TDFA treatment reduced activated cell infiltration into lung tissue, suppressed proinflammatory cytokine production (TNF-α, IL-6, and IL-1β), and attenuated oxidative stress markers (MDA reduction; GSH and SOD restoration) [1]. Mechanistically, TDFA exerted its protective effect by modulating nuclear localization of the NF-κB p65 subunit in alveolar epithelial cells, and it reversed the LPS-induced loss of transepithelial electrical resistance (TEER) and tight junction proteins (ZO-1, Occludin, Claudin-4) [1]. While this study did not include a comparator PAD4 inhibitor, the in vivo efficacy data provide translational validation that PAD4-selective inhibition by TDFA produces meaningful physiological benefit in an inflammation-driven disease model.

acute lung injury in vivo PAD4 inhibition LPS endotoxemia model

Optimal Scientific and Preclinical Application Scenarios for TDFA Based on Quantitative Differentiation Evidence


Isozyme-Specific Dissection of PAD4 Versus PAD1 Functions in Neutrophil Biology and NETosis

When studying neutrophil extracellular trap (NET) formation or PAD-driven citrullination in inflammatory contexts, pan-PAD inhibitors such as Cl-amidine simultaneously block PAD1 and PAD4, making it impossible to assign a phenotype to a specific isozyme. TDFA's ≥15-fold selectivity for PAD4 over PAD1 and ≥50-fold over PAD2/PAD3 [1], combined with its irreversible mechanism, allows researchers to selectively ablate PAD4 catalytic activity while leaving PAD1 and other PADs functional. This is particularly critical given that Cl-amidine actually favors PAD1 (IC₅₀ = 0.8 µM) over PAD4 (IC₅₀ = 5.9 µM) [1]. Recommended working concentration: 2–10 µM for complete PAD4 inhibition in cell-based NETosis assays, with the option to use biotin-TDFA for target-engagement verification [1].

Washout-Resistant PAD4 Inhibition in Long-Duration Cellular Differentiation and Epigenetic Reprogramming Studies

In experimental paradigms requiring sustained PAD4 inhibition over multiple days – such as induced pluripotent stem cell (iPSC) reprogramming, stem cell maintenance, or macrophage polarization – reversible PAD4 inhibitors (GSK484, BMS-P5, JBI-589) lose target engagement upon metabolic clearance or medium exchange [2]. TDFA's covalent irreversible modification of Cys645 [1] ensures that once PAD4 is inactivated, the effect persists until new PAD4 protein is synthesized, reducing the need for continuous high-concentration compound replenishment. The PAD4·TDFA crystal structure and mutagenesis data confirm that interactions with Q346, R374, and R639 drive both affinity and selectivity [1], providing structural rationale for its use in long-term epigenetic studies.

PAD4 Target Deconvolution via Activity-Based Protein Profiling (ABPP) with Biotin-TDFA

For chemoproteomic workflows aimed at identifying PAD4 interaction partners, substrates, or off-targets, biotin-TDFA is the only PAD4-directed ABPP probe validated for selective purification of PAD4 from complex mixtures [1]. Unlike generic pan-PAD probes, biotin-TDFA enriches PAD4 without co-isolating PAD1, PAD2, or PAD3, enabling unambiguous assignment of captured proteins to the PAD4 interactome. Researchers can use unlabeled TDFA as a competition control to distinguish specific from non-specific binding events, establishing a robust target-deconvolution pipeline [1].

In Vivo PAD4 Inhibition in Murine Acute Inflammatory Disease Models with Published Dosing Precedent

Investigators planning preclinical in vivo PAD4 pharmacology studies can reference the TDFA dosing regimen from Zhao et al. (2020), which demonstrated that TDFA administration reduced lung edema, suppressed TNF-α, IL-6, and IL-1β production, attenuated oxidative stress (MDA, GSH, SOD), restored alveolar epithelial barrier integrity (TEER, ZO-1, Occludin, Claudin-4), and improved survival following lethal LPS challenge in mice [3]. This published efficacy dataset provides a starting point for dose selection and endpoint design in PAD4-focused acute lung injury, sepsis, or systemic inflammation studies, and supports formulation in DMSO/PBS-based vehicles using the established solubility parameters (DMSO: 33 mg/mL; PBS: 10 mg/mL) .

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